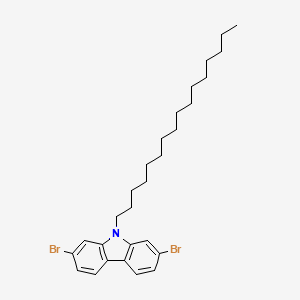![molecular formula C18H14N2O2 B14238422 [5-(1-Phenylindazol-3-YL)furan-2-YL]methanol CAS No. 377739-74-7](/img/structure/B14238422.png)
[5-(1-Phenylindazol-3-YL)furan-2-YL]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[5-(1-Phenylindazol-3-YL)furan-2-YL]methanol: is an organic compound characterized by a complex structure that includes a phenylindazole moiety attached to a furan ring, which is further connected to a methanol group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [5-(1-Phenylindazol-3-YL)furan-2-YL]methanol typically involves multi-step organic reactions. One common method starts with the preparation of 1-phenylindazole, which is then subjected to a cyclization reaction with furan-2-carbaldehyde under acidic conditions to form the furan-indazole intermediate. This intermediate is subsequently reduced using a suitable reducing agent, such as sodium borohydride, to yield the final product, this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
化学反応の分析
Types of Reactions: [5-(1-Phenylindazol-3-YL)furan-2-YL]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to modify the indazole or furan rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl or furan rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation of the methanol group yields [5-(1-Phenylindazol-3-YL)furan-2-YL]carboxylic acid .
科学的研究の応用
Chemistry: In chemistry, [5-(1-Phenylindazol-3-YL)furan-2-YL]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
作用機序
The mechanism of action of [5-(1-Phenylindazol-3-YL)furan-2-YL]methanol involves its interaction with specific molecular targets. The indazole moiety can bind to enzymes or receptors, modulating their activity. The furan ring may also participate in π-π interactions or hydrogen bonding, enhancing the compound’s binding affinity and specificity .
類似化合物との比較
[5-(1-Phenylindazol-3-YL)furan-2-YL]carboxylic acid: Similar structure but with a carboxylic acid group instead of methanol.
[5-(1-Phenylindazol-3-YL)furan-2-YL]amine: Contains an amine group, offering different reactivity and applications.
Uniqueness: [5-(1-Phenylindazol-3-YL)furan-2-YL]methanol is unique due to its combination of the indazole and furan rings with a methanol group, providing a versatile scaffold for chemical modifications and potential biological activity .
特性
CAS番号 |
377739-74-7 |
|---|---|
分子式 |
C18H14N2O2 |
分子量 |
290.3 g/mol |
IUPAC名 |
[5-(1-phenylindazol-3-yl)furan-2-yl]methanol |
InChI |
InChI=1S/C18H14N2O2/c21-12-14-10-11-17(22-14)18-15-8-4-5-9-16(15)20(19-18)13-6-2-1-3-7-13/h1-11,21H,12H2 |
InChIキー |
NWEZIGFGYORHCZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=N2)C4=CC=C(O4)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


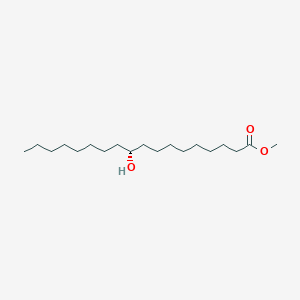
![N-[4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]-N'-phenylurea](/img/structure/B14238344.png)
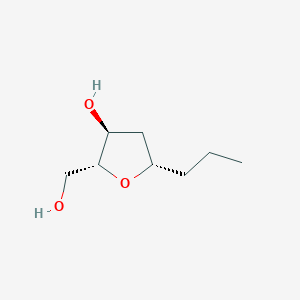
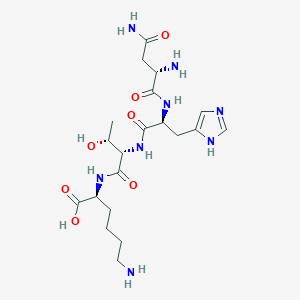
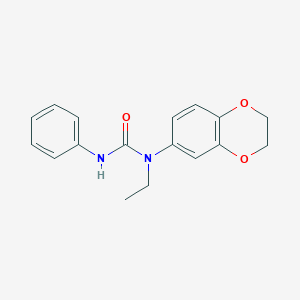
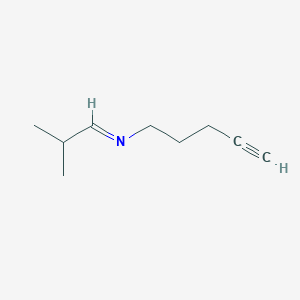


![3-[(Naphthalen-1-yl)oxy]prop-2-enenitrile](/img/structure/B14238398.png)

![1H-1,2,4-Triazole, 1-[phenyl(5-phenyl-4-isoxazolyl)methyl]-](/img/structure/B14238406.png)
![1-Methoxy-4-[4-[2,2,2-trichloro-1-[4-(4-methoxyphenyl)phenyl]ethyl]phenyl]benzene](/img/structure/B14238408.png)
![2-[Phenyl(1H-pyrrol-3-yl)methyl]-1H-pyrrole](/img/structure/B14238415.png)
